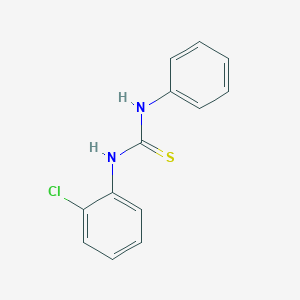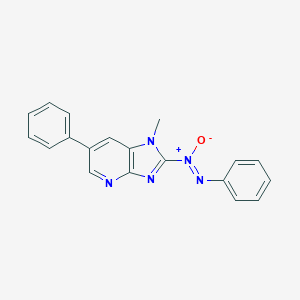
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research. It is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents. PIP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
作用機序
The mechanism of action of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is not fully understood. However, studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition can lead to the accumulation of DNA damage and cell death.
生化学的および生理学的効果
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in laboratory experiments include its ease of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has several limitations, including its insolubility in water, its potential toxicity, and its limited stability in solution.
将来の方向性
There are several future directions for the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine and its mechanism of action. In material science, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in organic electronic devices. Additionally, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine as a photosensitizer in photodynamic therapy. Overall, the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has the potential to lead to the development of new therapies and technologies in various fields.
合成法
The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-aminomethyl-6-phenylimidazo[4,5-b]pyridine with nitrous acid and phenylhydrazine. This reaction results in the formation of the azo compound, which is then purified by recrystallization. The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its anticancer properties. Studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its potential use in the development of organic electronic devices. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have good electron transport properties, making it a potential candidate for use in organic solar cells and field-effect transistors.
特性
CAS番号 |
133763-19-6 |
|---|---|
製品名 |
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine |
分子式 |
C19H15N5O |
分子量 |
329.4 g/mol |
IUPAC名 |
(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)-oxido-phenyliminoazanium |
InChI |
InChI=1S/C19H15N5O/c1-23-17-12-15(14-8-4-2-5-9-14)13-20-18(17)21-19(23)24(25)22-16-10-6-3-7-11-16/h2-13H,1H3 |
InChIキー |
DTVHMEHUIJYWFJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
正規SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
同義語 |
2-(phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine 2-PA-PhIP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



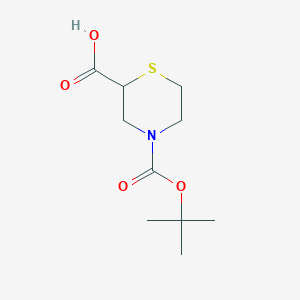
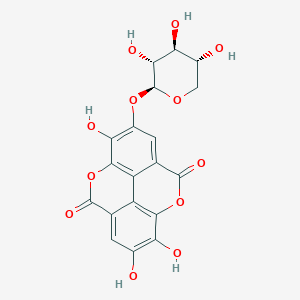
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
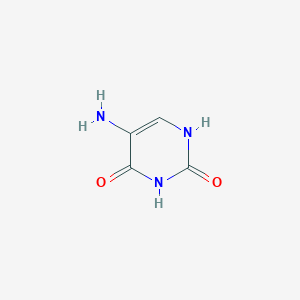
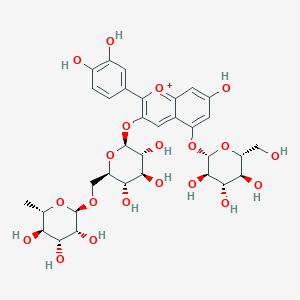
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
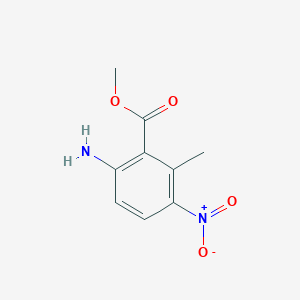
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
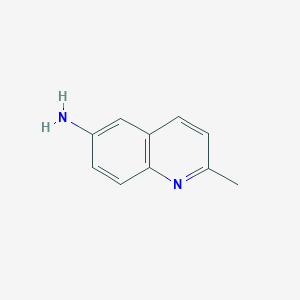
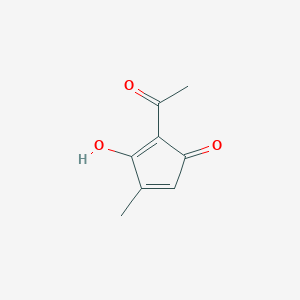
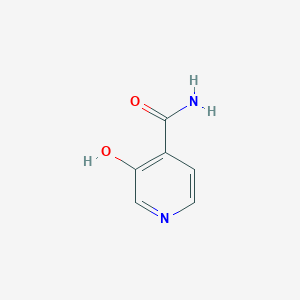
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
